4-Bromo-1-tert-butyl-3-methyl-1H-pyrazol-5-OL 4-Bromo-1-tert-butyl-3-methyl-1H-pyrazol-5-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17699824
InChI: InChI=1S/C8H13BrN2O/c1-5-6(9)7(12)11(10-5)8(2,3)4/h10H,1-4H3
SMILES:
Molecular Formula: C8H13BrN2O
Molecular Weight: 233.11 g/mol

4-Bromo-1-tert-butyl-3-methyl-1H-pyrazol-5-OL

CAS No.:

Cat. No.: VC17699824

Molecular Formula: C8H13BrN2O

Molecular Weight: 233.11 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1-tert-butyl-3-methyl-1H-pyrazol-5-OL -

Specification

Molecular Formula C8H13BrN2O
Molecular Weight 233.11 g/mol
IUPAC Name 4-bromo-2-tert-butyl-5-methyl-1H-pyrazol-3-one
Standard InChI InChI=1S/C8H13BrN2O/c1-5-6(9)7(12)11(10-5)8(2,3)4/h10H,1-4H3
Standard InChI Key MLZGZFCOIKTLAK-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)N(N1)C(C)(C)C)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrazole ring substituted with bromine at the 4-position, a tert-butyl group at the 1-position, and a methyl group at the 3-position. The hydroxyl group at the 5-position contributes to its polarity and reactivity. Key structural identifiers include:

PropertyValue
IUPAC Name4-Bromo-1-tert-butyl-3-methyl-1H-pyrazol-5-ol
Molecular FormulaC8H13BrN2O\text{C}_8\text{H}_{13}\text{BrN}_2\text{O}
Molecular Weight233.10 g/mol
CAS Number70951-85-8
Canonical SMILESCC(C)(C)N1C=C(C(=O)N1Br)C
LogP2.40

The tert-butyl group enhances steric hindrance, influencing its binding affinity to biological targets, while the bromine atom facilitates electrophilic substitution reactions .

Spectroscopic Data

Nuclear magnetic resonance (NMR) studies reveal distinct signals for the tert-butyl group (δ\delta 1.40 ppm, singlet) and the methyl group (δ\delta 2.20 ppm, singlet). The bromine atom induces deshielding in adjacent protons, with the pyrazole ring protons appearing as doublets between δ\delta 6.50–7.20 ppm. Infrared (IR) spectroscopy shows a broad O–H stretch at 3200–3400 cm1^{-1} and C–Br absorption at 550–650 cm1^{-1} .

Synthesis and Optimization

Key Synthetic Routes

A novel two-step synthesis from potassium tricyanomethanide has been reported, achieving a 72% yield :

  • Pyrazole Ring Formation:
    Reacting hydrazine with 1,3-diketones under acidic conditions generates the pyrazole core.

  • Sandmeyer Bromination:
    Treating the intermediate with CuBr2_2 and HNO2_2 introduces bromine selectively at the 4-position .

Diaminopyrazole+CuBr2HNO24-Bromo-1-tert-butyl-3-methyl-1H-pyrazol-5-ol\text{Diaminopyrazole} + \text{CuBr}_2 \xrightarrow{\text{HNO}_2} \text{4-Bromo-1-tert-butyl-3-methyl-1H-pyrazol-5-ol}

Industrial-Scale Production

Optimized conditions include:

  • Temperature: 0–5°C during bromination to minimize side reactions.

  • Catalysts: Cu(I) salts enhance reaction efficiency.

  • Purification: Recrystallization from ethanol/water mixtures yields >98% purity .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (0.12 mg/mL at 25°C) but is soluble in polar aprotic solvents like DMSO (45 mg/mL). It remains stable under inert atmospheres but undergoes hydrolysis in acidic or basic conditions, releasing HBr .

Thermal Properties

Differential scanning calorimetry (DSC) shows a melting point of 148–150°C, with decomposition above 250°C. Thermogravimetric analysis (TGA) indicates 5% mass loss at 120°C, attributed to adsorbed moisture .

Applications in Drug Development and Chemical Synthesis

Intermediate in Heterocyclic Chemistry

The bromine atom serves as a leaving group in Suzuki-Miyaura cross-couplings, enabling the synthesis of biaryl pyrazoles for anticancer agents .

Pharmacokinetic Modifier

As a CYP1A2 inhibitor, this compound is explored to enhance the bioavailability of drugs metabolized by this enzyme, such as clozapine and theophylline.

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